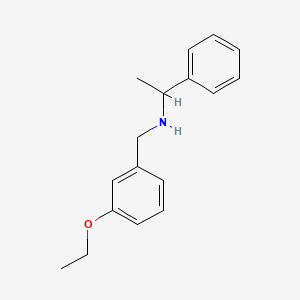

![molecular formula C14H24N2 B3164581 N,N-Diethyl-4-[(propylamino)methyl]aniline CAS No. 893586-91-9](/img/structure/B3164581.png)

N,N-Diethyl-4-[(propylamino)methyl]aniline

Übersicht

Beschreibung

“N,N-Diethyl-4-[(propylamino)methyl]aniline” is an organic compound with the molecular formula C14H24N2 . It is a colorless liquid but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H24N2 . The average mass is 220.354 Da and the monoisotopic mass is 220.193954 Da .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellowish liquid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have access to.Wissenschaftliche Forschungsanwendungen

1. Catalysis and Chemical Synthesis

One significant application of this compound is in catalysis and chemical synthesis. For instance, Selva, Perosa, and Fabris (2008) demonstrated its use in the transesterification of cyclic carbonates and selective N-methylation of anilines catalyzed by faujasites, which are types of zeolites. This process is crucial for creating dimethyl derivatives of anilines, showcasing the compound's role in efficient and selective chemical transformations (Selva, Perosa, & Fabris, 2008).

2. Optical and Spectroscopic Properties

Another research area focuses on the optical and spectroscopic properties of anilines and their derivatives. Kimura, Tsubomura, and Nagakura (1964) investigated the vacuum ultraviolet absorption spectra of aniline and its N-derivatives, including N,N-diethylaniline. Their study provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics crucial for understanding the electronic properties of these compounds (Kimura, Tsubomura, & Nagakura, 1964).

3. Organic Materials and Pharmaceuticals

Further applications are seen in the synthesis of organic materials and pharmaceutical intermediates. For instance, Kiricojevic et al. (2002) optimized the synthesis of a key pharmaceutical intermediate using anilines, highlighting the significance of N,N-Diethyl-4-[(propylamino)methyl]aniline in the creation of new drugs and related compounds (Kiricojevic et al., 2002).

4. Phototherapy and Sensitization

In the field of photochemotherapy, Wainwright, Grice, and Pye (1999) synthesized a series of phenothiazines for possible use in phototherapy. This research underscores the compound's potential in developing new methods for treating diseases through light-activated processes (Wainwright, Grice, & Pye, 1999).

5. Environmental and Analytical Chemistry

Finally, the compound plays a role in environmental and analytical chemistry. Varney and Preson (1985) used high-performance liquid chromatography with electrochemical detection for measuring trace aromatic amines, including derivatives of aniline, in seawater. This highlights its importance in environmental monitoring and analysis (Varney & Preson, 1985).

Eigenschaften

IUPAC Name |

N,N-diethyl-4-(propylaminomethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3/h7-10,15H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEXZIHRGKUILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)

![N-[(4-phenylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3164559.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)

amine](/img/structure/B3164573.png)

amine](/img/structure/B3164591.png)